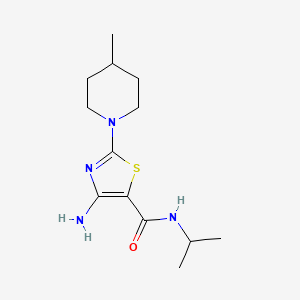
4,6(1H,5H)-Pyrimidinedione, 2-piperidino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6(1H,5H)-Pyrimidinedione, 2-piperidino- is a heterocyclic compound that features a pyrimidinedione core with a piperidino substituent at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 2-piperidino- typically involves the reaction of a pyrimidinedione derivative with a piperidine reagent under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrimidinedione, followed by nucleophilic substitution with piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 2-piperidino- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidino group or the pyrimidinedione core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Piperidine, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,6(1H,5H)-Pyrimidinedione, 2-piperidino- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 2-piperidino- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6(1H,5H)-Pyrimidinedione, 2-morpholino-
- 4,6(1H,5H)-Pyrimidinedione, 2-pyrrolidino-
- 4,6(1H,5H)-Pyrimidinedione, 2-piperazino-
Uniqueness
4,6(1H,5H)-Pyrimidinedione, 2-piperidino- is unique due to its specific piperidino substituent, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for various applications.
Eigenschaften
CAS-Nummer |
61280-19-1 |
|---|---|
Molekularformel |
C9H13N3O2 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
2-piperidin-1-yl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C9H13N3O2/c13-7-6-8(14)11-9(10-7)12-4-2-1-3-5-12/h1-6H2,(H,10,11,13,14) |
InChI-Schlüssel |
YMIMSTFOLJPCFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=O)CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15110835.png)
![N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110838.png)


![3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15110862.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110868.png)
![10-(3,4-Dimethylphenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B15110870.png)
![6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid](/img/structure/B15110874.png)
![4-[(2,5-Dimethylphenyl)sulfanyl]aniline](/img/structure/B15110888.png)
![(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide](/img/structure/B15110894.png)
